5-(thiophen-2-yl)-3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole
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Overview
Description
The compound contains several functional groups including an isoxazole ring, a thiophene ring, and a trifluoroethoxy group. Isoxazole is a five-membered ring compound consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom. The trifluoroethoxy group consists of a carbon atom bonded to three fluorine atoms and an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and thiophene rings, and the trifluoroethoxy group. These groups would likely contribute to the overall polarity and reactivity of the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The isoxazole ring might undergo reactions at the nitrogen or oxygen atoms, while the thiophene ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole, thiophene, and trifluoroethoxy groups would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
Compounds with thiophene and isoxazole moieties have been synthesized and characterized through various methods, including UV, IR, NMR, and mass spectrometry. Studies like those by Shahana and Yardily (2020) focus on the synthesis and spectral characterization of novel compounds, utilizing density functional theory (DFT) calculations to investigate their structural and vibrational properties (Shahana & Yardily, 2020). These foundational studies lay the groundwork for understanding the molecular structure and potential reactivity of complex compounds.
Antimicrobial and Antifungal Applications
Research on similar compounds has shown significant promise in antimicrobial and antifungal applications. For example, Sanjeeva et al. (2022) synthesized novel pyrazole and isoxazole derivatives, testing them for antibacterial and antifungal activity against a range of pathogens (Sanjeeva, Reddy, & Venkata, 2022). Their findings suggest that such compounds could be developed into effective treatments for bacterial and fungal infections, highlighting the potential medical applications of these molecules.
Cancer Research
Compounds with thiophene and isoxazole groups have also been explored for their potential in cancer treatment. The synthesis and evaluation of new compounds for antitumor activity have been a focus of several studies, revealing that these molecules could inhibit the growth of various cancer cell lines, including leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011). This area of research is particularly promising for the development of new anticancer therapies.
Material Science Applications
The structural characteristics of thiophene and isoxazole-containing compounds make them candidates for applications in material science. Their potential uses range from the development of organic semiconductors to applications in organic light-emitting transistors (OLETs) and solar cells (Nagaraju et al., 2018). This versatility underscores the importance of continued research into the synthesis and characterization of such compounds.
Future Directions
The potential applications of this compound would depend on its biological activity. Compounds containing isoxazole rings are found in a variety of pharmaceuticals and biologically active molecules, suggesting that this compound could have potential applications in medicinal chemistry or drug discovery .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c14-13(15,16)7-20-8-5-18(6-8)12(19)9-4-10(21-17-9)11-2-1-3-22-11/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTFEFGSHONVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CS3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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